molecular formula C20H23ClN2O3S B6043637 N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-methoxy-2,3-dimethylbenzenesulfonamide

N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-methoxy-2,3-dimethylbenzenesulfonamide

Cat. No.: B6043637
M. Wt: 406.9 g/mol
InChI Key: VBHLYNWYBIOJOF-UHFFFAOYSA-N
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Description

N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-methoxy-2,3-dimethylbenzenesulfonamide is a complex organic compound featuring an indole core, a sulfonamide group, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and minimize by-products. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of substituted indoles or sulfonamides.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound's biological activity can be explored for potential therapeutic uses, such as antimicrobial, antiviral, or anticancer properties.

  • Medicine: It may serve as a lead compound for the development of new drugs, particularly those targeting specific receptors or enzymes.

  • Industry: Its unique chemical properties can be utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. For example, if used as an antimicrobial agent, it may inhibit bacterial cell wall synthesis or disrupt essential metabolic pathways. The specific molecular targets and pathways would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

This compound can be compared with other indole derivatives and sulfonamides:

  • Indole Derivatives: Similar compounds include 7-chloro-3-methyl-1H-indole-2-carbaldehyde and 2-(4-benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl]ethanone.

  • Sulfonamides: Other sulfonamide compounds with similar structures may include 4-chloro-N-(2-methyl-1H-indol-1-yl)-3-sulfamoylbenzoic acid.

Uniqueness: The presence of the methoxy and dimethyl groups on the benzene ring, along with the specific arrangement of the indole and sulfonamide groups, makes this compound unique compared to its analogs.

Properties

IUPAC Name

N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-methoxy-2,3-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O3S/c1-12-13(2)19(9-8-18(12)26-4)27(24,25)22-11-10-15-14(3)23-20-16(15)6-5-7-17(20)21/h5-9,22-23H,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBHLYNWYBIOJOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)S(=O)(=O)NCCC2=C(NC3=C2C=CC=C3Cl)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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